Physicochemical Differentiation: Hydrogen-Bond Acceptor Count vs. Unsubstituted Benzamide Analog
The 3-cyano group introduces an additional hydrogen-bond acceptor (the nitrile nitrogen), increasing the total H-bond acceptor count from 7 in the unsubstituted benzamide analog to 8 in the target compound [1]. This single donor/acceptor difference alters the compound's hydrogen-bonding capacity, which can influence target binding, solubility, and permeability in cell-based assays.
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | HBA = 8 |
| Comparator Or Baseline | N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (unsubstituted benzamide): HBA = 7 |
| Quantified Difference | +1 HBA (14% increase) |
| Conditions | Calculated from 2D structure; source: KuuJia computed properties [1] |
Why This Matters
Procurement of the correct 3-cyano compound ensures the intended HBA profile, which is critical when structure-activity relationships demand a specific H-bond acceptor at the benzamide 3-position.
- [1] KuuJia Chemical Database. 3-cyano-N-{1-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}benzamide. https://www.kuujia.com (accessed 2026-04-29). View Source
